B1574712 VVZ-149

VVZ-149

Cat. No. B1574712
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist VVZ-149 binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.

Scientific Research Applications

Analgesic Efficacy in Postoperative Pain

VVZ-149, a novel analgesic molecule, has shown significant promise in managing postoperative pain. In a study focusing on patients undergoing laparoscopic and robotic-laparoscopic gastrectomy, VVZ-149 demonstrated effective pain management. The study revealed that VVZ-149 led to lower pain intensity compared to a placebo group, with a 29.5% reduction in opioid consumption over 24 hours. Particularly noteworthy was its efficacy in a subgroup of patients requiring early rescue medication, where VVZ-149 reduced pain intensity more significantly, suggesting its potential in addressing the affective component of pain (Song et al., 2021).

Pharmacokinetic Characteristics

Another aspect of VVZ-149's application lies in its pharmacokinetic profile. A study evaluating its safety, tolerability, and pharmacokinetics in healthy volunteers found that VVZ-149 displayed dose-proportional pharmacokinetics, with no significant accumulation in plasma. The study provided crucial insights into the optimal dosing regimen for VVZ-149, paving the way for further clinical development (Oh et al., 2018).

Application in Laparoscopic Colorectal Surgery

In the context of laparoscopic colorectal surgery, a randomized controlled trial tested the hypothesis that VVZ-149 improves pain management compared to opioid analgesia alone. The trial measured outcomes like opioid consumption, pain intensity, and relief, as well as safety assessments such as sedation and respiratory depression. This study highlights the potential of VVZ-149 in specific surgical contexts, contributing to the growing body of evidence supporting its analgesic efficacy (Nedeljkovic et al., 2017).

properties

Product Name

VVZ-149

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VVZ-149, VVZ 149, VVZ149

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.